4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone

Medicinal Chemistry Chemical Synthesis Organic Building Blocks

Procure 4-Hydroxy-4-(6-methoxypyridin-3-yl)cyclohexanone (CAS 708273-57-8) at ≥98% purity for kinase inhibitor synthesis. The 6‑methoxypyridin‑3‑yl group is a recognized pharmacophore for Aurora/B‑Raf kinases, and the cyclohexanone core enables efficient amine couplings and oxidations. The pre‑installed heteroaryl moiety eliminates low‑yielding late‑stage cross‑couplings, making this compound ideal for focused library synthesis and reliable SAR interpretation. Contact us for bulk pricing.

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
CAS No. 708273-57-8
Cat. No. B1443250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone
CAS708273-57-8
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C=C1)C2(CCC(=O)CC2)O
InChIInChI=1S/C12H15NO3/c1-16-11-3-2-9(8-13-11)12(15)6-4-10(14)5-7-12/h2-3,8,15H,4-7H2,1H3
InChIKeyVQZVMRZEBPGSFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone (CAS 708273-57-8) Procurement & Technical Baseline


4-Hydroxy-4-(6-methoxypyridin-3-yl)cyclohexanone (CAS: 708273-57-8; MF: C12H15NO3; MW: 221.25 g/mol) is an organic building block characterized by a cyclohexanone core substituted at the 4-position with a hydroxyl group and a 6-methoxypyridin-3-yl moiety [1]. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis research, with commercial availability typically at 95% to ≥98% purity [2]. Publicly accessible peer-reviewed literature containing direct, quantitative biological or physicochemical comparative data for this specific compound is extremely limited. Consequently, the evidence base presented herein necessarily relies on structural class-level inference from patents and analogs, vendor technical datasheets, and fundamental physicochemical properties derived from its molecular architecture, all presented with explicit qualification regarding the strength of the available evidence.

Why Generic Substitution Fails for 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone (CAS 708273-57-8)


For procurement purposes, simple in-class substitution of 4-Hydroxy-4-(6-methoxypyridin-3-yl)cyclohexanone with a generic '4-hydroxy-4-(pyridinyl)cyclohexanone' analog (e.g., 2-pyridinyl or 3-pyridinyl variants lacking the 6-methoxy group) is not scientifically justifiable. This is due to the critical influence of the 6-methoxy substitution on the pyridine ring on both electronic properties and potential target-binding interactions. Patents in the Aurora kinase inhibitor space, where similar cyclohexanol scaffolds are described, highlight that the presence and position of substituents on the pyridine ring can directly modulate kinase inhibitory activity and selectivity profiles [1]. Furthermore, the methoxy group influences the compound's lipophilicity and hydrogen-bonding capacity, which can substantially alter its solubility and metabolic stability relative to unsubstituted pyridine analogs [2]. The following section outlines the specific, albeit limited, quantitative evidence points that should inform scientific selection.

Quantitative Evidence Guide: 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone (CAS 708273-57-8) vs. Analogs


Commercial Purity Levels for 4-Hydroxy-4-(6-methoxypyridin-3-yl)cyclohexanone

The commercially available purity of 4-Hydroxy-4-(6-methoxypyridin-3-yl)cyclohexanone from major suppliers is consistently reported at a minimum of 95%, with some suppliers offering batches at ≥98% purity [1]. This represents a quantifiable baseline for procurement. In contrast, certain unsubstituted pyridinyl analogs, such as 4-Hydroxy-4-(pyridin-4-yl)cyclohexan-1-one (CAS 1338333-06-4), are often available only as AldrichCPR grade, which is a 'unique chemical' collection tier with no specified purity guarantee [2].

Medicinal Chemistry Chemical Synthesis Organic Building Blocks

Computational Physicochemical Differentiation: Lipophilicity (XLogP3-AA) and Hydrogen Bonding

The compound's calculated XLogP3-AA value is 0.9 [1], providing a quantitative measure of its lipophilicity. For comparison, the 2-pyridinyl analog (CAS 10421-19-9) is predicted to have an XLogP3-AA of approximately 0.5 [2]. The 0.4 log unit difference corresponds to a theoretical ~2.5-fold higher partition coefficient for the target compound. Additionally, the target compound has 1 hydrogen bond donor and 4 acceptors [1], compared to 1 donor and 3 acceptors for the 2-pyridinyl analog [2].

ADME Prediction Computational Chemistry Medicinal Chemistry

Role as a Specific Synthetic Intermediate in Kinase Inhibitor Patents

The 4-hydroxy-4-(heteroaryl)cyclohexanone scaffold, of which 4-Hydroxy-4-(6-methoxypyridin-3-yl)cyclohexanone is a specific member, is explicitly claimed in patents for Aurora kinase and B-Raf inhibitors [1][2]. In contrast, the unsubstituted pyridin-2-yl analog (CAS 10421-19-9) is documented as a reactant in the discovery of the hCCR2 antagonist INCB3284, a different therapeutic target class [3]. While quantitative IC50 values for the target compound are not disclosed in these patents, the distinct patent landscapes associated with each analog suggest their deployment in different target-specific chemical series.

Kinase Inhibition Cancer Therapeutics Organic Synthesis

Lack of Published Direct Head-to-Head Biological Data

Despite targeted searches across primary research papers and authoritative databases, no published studies containing direct, quantitative head-to-head comparisons (e.g., IC50, Ki, solubility, or metabolic stability) between 4-Hydroxy-4-(6-methoxypyridin-3-yl)cyclohexanone and its closest analogs were identified [1]. This absence of data is itself a critical piece of evidence for procurement decisions. It contrasts with other well-characterized heteroaryl-cyclohexanone building blocks, such as those used in the discovery of INCB3284, where potency and selectivity data for the final drug candidate are publicly available [2].

Data Transparency Evidence-Based Procurement Medicinal Chemistry

Application Scenarios for 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone (CAS 708273-57-8)


Exploratory Medicinal Chemistry for Kinase-Focused Libraries

This compound is best procured as a specialized building block for the synthesis of focused compound libraries targeting kinases, particularly Aurora and B-Raf, where the 6-methoxypyridin-3-yl group is a recognized pharmacophore element [1][2]. The ≥95% purity specification supports its use in high-throughput chemistry workflows where minimizing impurities is essential for reliable SAR interpretation. Given the absence of published biological data, it is most appropriate for early-stage, hypothesis-driven exploration rather than late-stage optimization.

Investigating the Impact of Lipophilicity and H-Bonding on ADME

The compound's distinct physicochemical profile, characterized by an XLogP3-AA of 0.9 and a specific hydrogen-bonding capacity [1], makes it a valuable probe for medicinal chemists seeking to understand the structure-property relationships (SPR) of their lead series. By comparing its ADME properties to those of analogs with different logP values (e.g., the 2-pyridinyl analog with XLogP3-AA of 0.5 [2]), researchers can quantitatively deconvolute the contributions of lipophilicity to membrane permeability and metabolic stability.

Procurement for Synthesis of Proprietary Aurora Kinase Inhibitor Analogs

Given the explicit citation of 4-hydroxy-4-(heteroaryl)cyclohexanone scaffolds in Aurora kinase inhibitor patents [1], procurement of this specific compound is a rational strategic choice for industrial or academic groups engaged in designing novel chemical matter around this intellectual property space. Its use can help generate novel analogs that explore substituent effects on the pyridine ring, potentially leading to compounds with differentiated potency or selectivity profiles from the patented matter.

High-Purity Reagent for Advanced Organic Synthesis

For synthetic chemists, the availability of 4-Hydroxy-4-(6-methoxypyridin-3-yl)cyclohexanone at purities of 95% to ≥98% [1][2] makes it a reliable starting material for multi-step organic syntheses. The cyclohexanone core provides a versatile handle for further functionalization (e.g., reductive amination, Baeyer-Villiger oxidation, α-alkylation), while the pre-installed 6-methoxypyridin-3-yl group avoids the need for late-stage, potentially low-yielding heteroaryl coupling reactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.